molecular formula C18H16N4OS B2818432 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 872701-51-4

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2818432
CAS No.: 872701-51-4
M. Wt: 336.41
InChI Key: RDAOSEMHBGGAFF-UHFFFAOYSA-N
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Description

2-((6-(Pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The N-(o-tolyl) group introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-4-2-3-5-15(13)20-17(23)12-24-18-7-6-16(21-22-18)14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOSEMHBGGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazinyl intermediate: This can be achieved by reacting 4-chloropyridazine with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Thioether formation: The pyridazinyl intermediate is then reacted with an appropriate thiol, such as o-tolylthiol, under basic conditions to form the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazin and pyrazole have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A study indicated that certain pyridazine derivatives could effectively inhibit tubulin polymerization, a crucial process for cancer cell division .
  • Anti-inflammatory Properties
    • The compound is being investigated for its potential as an anti-inflammatory agent. Inflammation plays a critical role in numerous diseases, including cancer and cardiovascular disorders. Compounds designed to target inflammatory pathways, such as COX-II inhibitors, have shown promise in preclinical studies .
  • Quorum Sensing Inhibition
    • Recent studies have identified compounds that disrupt quorum sensing in bacteria, which is vital for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. The structure of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide suggests it may interact with bacterial signaling pathways, potentially serving as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Potential

A specific derivative of pyridazine was synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating its potential as an effective anticancer agent. The mechanism involved the inhibition of tubulin assembly, which is crucial for mitosis in cancer cells.

Case Study 2: Anti-inflammatory Activity

In a study focused on COX-II inhibition, a series of compounds were synthesized based on the structure of this compound. Among them, one compound showed an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a novel approach to managing inflammation without the typical side effects associated with NSAIDs .

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyridazine Cores

Triazinoindole-Acetamide Derivatives ()

Compounds 23–27 in share the thioacetamide backbone but replace the pyridazine core with triazinoindole systems. Key differences include:

  • Synthetic Purity : All compounds in report >95% purity, suggesting robust synthetic protocols for thioacetamide derivatives .
Pyridin-4-yl Substituted Acetamides (–7)
  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): The pyridin-4-yl group is retained, but the indolinone core and fluoro substituent may confer distinct electronic properties.
  • Hydroxy- and Iodo-Substituted Pyridines (Evidences 5–7): Compounds like N-(3-hydroxypyridin-2-yl)acetamide highlight how hydroxyl or bulky groups (e.g., trimethylsilyl ethynyl, iodo) impact solubility and steric hindrance compared to the o-tolyl group .

Tabulated Comparison

Compound Class Core Structure Key Substituents Purity/Yield Notable Properties Evidence Source
Target Compound Pyridazine Pyridin-4-yl, o-tolyl N/A Hypothetical steric modulation N/A
Triazinoindole-Thioacetamides Triazinoindole Bromo, phenoxy, cyanomethyl >95% purity High lipophilicity
Pyridin-4-yl Indolinones Indolinone Fluoro, methylisoxazole N/A Potential bioactivity (value: 5.797)
Hydroxy/Iodo-Pyridine Acetamides Pyridine Hydroxy, trimethylsilyl ethynyl, iodo N/A Altered solubility
Perfluoroalkyl Acetamides Variable Perfluoro-C4-20 alkyl N/A High chemical stability

Biological Activity

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide, with CAS number 1209879-78-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₄N₄OS₂
  • Molecular Weight : 342.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether linkage and the pyridazine moiety are critical for its activity. The compound may exert its effects by:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cellular pathways, which may lead to anti-cancer or anti-inflammatory effects.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation. For example, compounds containing pyridazine moieties have shown promising results in inhibiting tumor growth in various cancer types .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound includes several key studies:

  • Synthesis and Evaluation : A study synthesized a series of related compounds and evaluated their biological activities. The findings indicated that modifications in the pyridazine structure significantly impacted their potency against cancer cell lines .
  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the growth of human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901) effectively .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could interfere with cellular signaling pathways, leading to apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .

Data Table: Biological Activity Overview

Activity TypeAssessed CompoundsKey Findings
AntiviralN-HeterocyclesEffective against HCV and influenza viruses
AnticancerPyridazine derivativesInduced apoptosis in pancreatic and gastric cancer cells
Enzyme InhibitionVarious derivativesInhibited key enzymes linked to cell proliferation

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